molecular formula C24H21ClN2O6S B2912541 methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 893787-70-7

methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2912541
CAS No.: 893787-70-7
M. Wt: 500.95
InChI Key: ATWXUGSLTODSMV-UHFFFAOYSA-N
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Description

Methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a structurally complex heterocyclic compound featuring a benzothiadiazine dioxide core substituted with a 5-chloro-2-methylphenyl group and a methyl 4-methoxybenzoate side chain. Such compounds are of interest in medicinal and agrochemical research due to their structural similarity to bioactive heterocycles like benzoxazines and thiadiazoles .

Properties

IUPAC Name

methyl 3-[[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O6S/c1-15-8-10-18(25)13-20(15)27-24(29)26(19-6-4-5-7-22(19)34(27,30)31)14-17-12-16(23(28)33-3)9-11-21(17)32-2/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWXUGSLTODSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[e][1,2,4]thiadiazine core, which is known for its biological activity. Its molecular formula is C19H18ClN3O5SC_{19}H_{18}ClN_{3}O_{5}S, and it has a molecular weight of approximately 421.88 g/mol. The presence of the chloro and methoxy groups enhances its chemical reactivity and biological potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound A (similar structure)MCF-710.5Apoptosis induction
Compound BHEPG-28.0Tubulin polymerization inhibition
Methyl 3-(...)A54912.0Microtubule disruption

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and bacterial metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cells, contributing to apoptosis.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study evaluated the effects of methyl 3-(...) on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM.
    "The compound induced apoptosis through the activation of caspase pathways" .
  • Antibacterial Screening : In vitro tests against clinical isolates demonstrated that the compound had superior antibacterial activity compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazine-Oxadiazole Derivatives ()

Example Compound : (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate

  • Key Structural Differences :
    • Core Heterocycle : Benzoxazine (oxygen and nitrogen) vs. benzothiadiazine (sulfur and nitrogen).
    • Substituents : Oxadiazole-linked phenyl groups vs. chloro-methylphenyl and benzoate ester.
  • Synthesis : Synthesized via Cs₂CO₃-mediated coupling in DMF at room temperature, yielding 60–75% .
  • Bioactivity : Benzoxazine derivatives are associated with antimicrobial and anti-inflammatory activities .
Thiadiazole Benzoate Esters ()

Example Compound : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)

  • Key Structural Differences :
    • Core Heterocycle : 1,3,4-Thiadiazole vs. benzothiadiazine.
    • Functional Groups : Phenylcarbamoyl side chain vs. chloro-methylphenyl group.
  • Molecular Weight : 369.4 g/mol (LS-03205) vs. estimated >450 g/mol for the target compound (based on structural complexity).
  • Applications : Thiadiazole derivatives are often explored as enzyme inhibitors or herbicides .
Sulfonylurea Herbicides ()

Example Compounds : Metsulfuron-methyl, Ethametsulfuron-methyl

  • Key Structural Differences :
    • Core Heterocycle : Triazine vs. benzothiadiazine.
    • Functional Groups : Sulfonylurea bridge vs. benzoate ester linkage.
  • Applications : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, acting as herbicides .
Thiazolidinone and Benzothiazepin Derivatives ()

Example Compounds :

  • 4-((2-(Dicyanomethylene)-5-oxo-3-phenylthiazolidin-4-ylidene)methyl)phenyl benzoate ()
  • (2S,3S)-5-(2-(Dimethylamino)ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate ()
  • Key Structural Differences: Core Heterocycle: Thiazolidinone (5-membered) or benzothiazepin (7-membered) vs. benzothiadiazine (6-membered).
  • Bioactivity: Thiazolidinones show antimicrobial and antioxidant activity; benzothiazepins are explored for cardiovascular effects .

Data Table: Comparative Analysis of Structural Analogs

Compound Class Core Heterocycle Key Substituents Molecular Weight (g/mol) Bioactivity/Application Reference ID
Target Compound Benzothiadiazine dioxide 5-Chloro-2-methylphenyl, 4-methoxybenzoate ~500 (estimated) Not reported (structural analog activities suggest potential pesticidal/antimicrobial uses) -
Benzoxazine-Oxadiazole Derivatives Benzoxazine Oxadiazole-linked phenyl ~350–400 Antimicrobial, anti-inflammatory
Thiadiazole Benzoate (LS-03205) 1,3,4-Thiadiazole Phenylcarbamoyl, methoxybenzoate 369.4 Enzyme inhibition
Sulfonylurea Herbicides Triazine Sulfonylurea bridge, methyl benzoate ~400–450 ALS inhibitors (herbicides)
Thiazolidinone Derivatives Thiazolidinone Dicyanomethylene, phenyl ~350–400 Antimicrobial, antioxidant

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely involves multi-step reactions, similar to benzoxazine derivatives (Cs₂CO₃-mediated coupling) or thiadiazole esterification .
  • Sulfonylureas () suggest possible agrochemical applications.

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